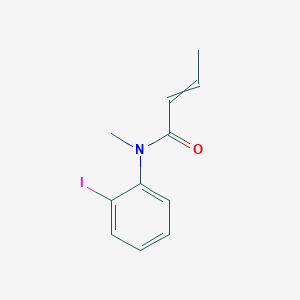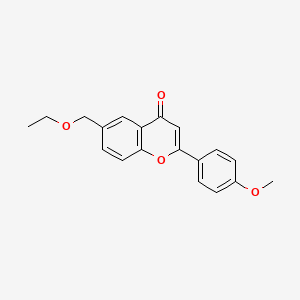![molecular formula C15H21NO2 B12603044 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid CAS No. 916134-96-8](/img/structure/B12603044.png)
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound also features a 4-methylphenyl group attached to the piperidine ring via an ethyl linker. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethyl linker or the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the methylphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery, particularly in the development of drugs targeting the central nervous system.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal chemistry or biological research.
類似化合物との比較
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:
4-[2-(2-Methylphenyl)ethyl]piperidine: This compound has a similar structure but with a 2-methylphenyl group instead of a 4-methylphenyl group. The positional difference of the methyl group can lead to variations in chemical reactivity and biological activity.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, such as pyrrolidine-2-one, share some structural similarities with piperidine derivatives. the five-membered pyrrolidine ring imparts different steric and electronic properties compared to the six-membered piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
916134-96-8 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-16(11-9-14)15(17)18/h2-5,14H,6-11H2,1H3,(H,17,18) |
InChIキー |
GTHBTJFSZAIYEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


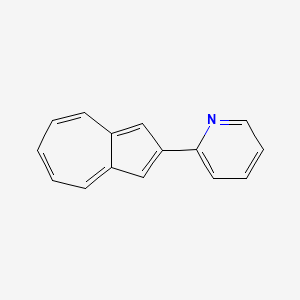
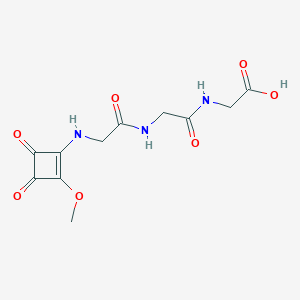

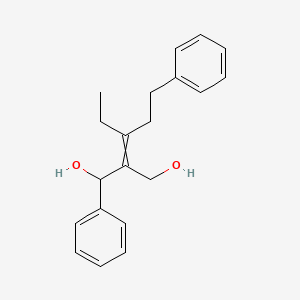
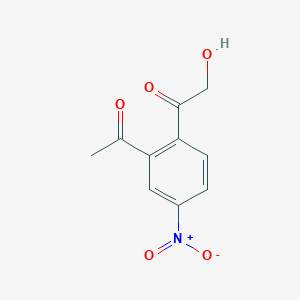
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)



![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
